molecular formula C8H8INO4 B2586708 2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid CAS No. 2355385-21-4

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid

Cat. No. B2586708
CAS RN: 2355385-21-4
M. Wt: 309.059
InChI Key: ARESGSIBOLKABY-UHFFFAOYSA-N
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Description

2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid, also known as IMPY, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IMPY belongs to the class of pyridinecarboxylic acids and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body.

Scientific Research Applications

Antagonistic Properties and Osteoporosis Treatment

A study by Hutchinson et al. (2003) explored the in vitro and in vivo evaluation of a compound similar in structure to "2-[(6-Iodo-2-methoxypyridin-3-yl)oxy]acetic acid", focusing on its antagonistic properties against the alpha(v)beta(3) receptor. This research is pivotal for understanding the compound's potential in the prevention and treatment of osteoporosis, demonstrating its significant efficacy in bone turnover models and indicating its candidacy for clinical development Hutchinson et al., 2003.

Crystal Structure and Herbicide Application

The crystal structure of a pyridine herbicide, as studied by Park et al. (2016), provides insights into the compound's interactions and stability. This research elucidates the structural aspects that contribute to its efficacy as a herbicide, showcasing the importance of understanding molecular configurations for agricultural applications Park et al., 2016.

Catalyst in Chemical Synthesis

Yakura et al. (2018) developed a highly reactive and easily separable catalyst based on a similar compound for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This advancement in catalysis underscores the compound's significance in facilitating efficient and practical chemical synthesis processes, highlighting its role in organic chemistry and material science Yakura et al., 2018.

Novel Fluorophore Development

Research by Hirano et al. (2004) on 6-Methoxy-4-quinolone, derived from a structurally related compound, presents the development of a stable fluorophore. This fluorophore exhibits strong fluorescence across a wide pH range in aqueous media, offering valuable applications in biomedical analysis and fluorescent labeling. This discovery opens avenues for enhanced imaging and diagnostic techniques Hirano et al., 2004.

Hydrate Formation in Pharmaceutical Compounds

A study by Zhao et al. (2009) investigated the hydrate formation of a pharmaceutical compound, showcasing the compound's ability to exist in various crystalline forms. Understanding these forms is crucial for addressing issues like tablet cracking at higher humidities, thereby ensuring the stability and efficacy of pharmaceutical products Zhao et al., 2009.

properties

IUPAC Name

2-(6-iodo-2-methoxypyridin-3-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4/c1-13-8-5(14-4-7(11)12)2-3-6(9)10-8/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARESGSIBOLKABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)I)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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